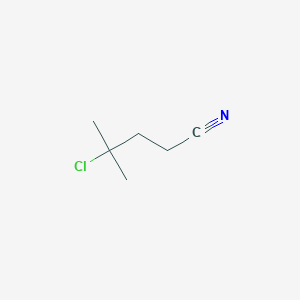
2-Methyl-4-(trifluoromethoxy)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-4-(trifluoromethoxy)benzyl alcohol” is also known as "[2-Methyl-4-(trifluoromethoxy)phenyl]methanol" . It is a chemical compound with the CAS number 261951-94-4 .
Molecular Structure Analysis
The molecular formula of “2-Methyl-4-(trifluoromethoxy)benzyl alcohol” is C9H9F3O2. The molecular weight is 206.16 g/mol.Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
2-Methyl-4-(trifluoromethoxy)benzyl alcohol: is utilized in the pharmaceutical industry primarily as an intermediate . The trifluoromethyl group within its structure is significant in medicinal chemistry due to its ability to enhance the bioactivity and metabolic stability of pharmaceutical compounds . This compound may be involved in the synthesis of drugs that contain the trifluoromethyl group, which is a common feature in FDA-approved drugs for various diseases and disorders .
Electronics
In the field of electronics, 2-Methyl-4-(trifluoromethoxy)benzyl alcohol could serve as a precursor for materials that require specific electronic properties. The trifluoromethoxy group can influence the electronic characteristics of materials, potentially making them suitable for use in electronic devices .
Agrochemicals
The compound’s role in agrochemicals is likely linked to the synthesis of more complex molecules that exhibit activity as pesticides or herbicides. The presence of fluorine atoms in agrochemicals is known to improve their effectiveness and environmental stability .
Catalysis
2-Methyl-4-(trifluoromethoxy)benzyl alcohol: may be used in catalysis research, particularly in studies involving the selective oxidation of benzyl alcohols to corresponding acids or aldehydes . Its structure could be beneficial in designing catalysts that promote such reactions with high selectivity and efficiency.
Material Science
In material science, this compound can contribute to the development of new materials with desired properties. The incorporation of fluorine atoms can result in materials with enhanced stability, resistance to degradation, and unique surface properties .
Chemical Synthesis
As a versatile chemical building block, 2-Methyl-4-(trifluoromethoxy)benzyl alcohol is valuable in synthetic chemistry for constructing complex molecular architectures. It can be used to introduce the trifluoromethoxy phenyl moiety into target molecules, which can be crucial for the development of novel compounds with specific functions .
Analytical Research
In analytical research, this compound might be used as a standard or reference material in chromatographic or spectroscopic methods. Its well-defined structure allows for accurate identification and quantification in complex mixtures .
Life Sciences
In life sciences, 2-Methyl-4-(trifluoromethoxy)benzyl alcohol could be employed in biochemical studies, possibly as a reagent or a probe to understand biological processes. The compound’s unique chemical features might make it suitable for studying protein interactions, enzyme activities, or metabolic pathways .
Safety and Hazards
“2-Methyl-4-(trifluoromethoxy)benzyl alcohol” may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
[2-methyl-4-(trifluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4,13H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVOXYUOUBCLRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379588 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |
CAS RN |
261951-94-4 |
Source


|
| Record name | 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)

![1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone](/img/structure/B1305591.png)










![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)